molecular formula C28H22BrClN2O5 B15083439 4-(2-(((1-BR-2-Naphthyl)oxy)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate CAS No. 767333-99-3

4-(2-(((1-BR-2-Naphthyl)oxy)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate

Cat. No.: B15083439
CAS No.: 767333-99-3
M. Wt: 581.8 g/mol
InChI Key: NNYLMYKDFJDKBY-WCMJOSRZSA-N
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Description

4-(2-(((1-BR-2-Naphthyl)oxy)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate is a complex organic compound known for its unique structural properties This compound is characterized by the presence of multiple functional groups, including a naphthyl group, an ethoxy group, and a chlorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(((1-BR-2-Naphthyl)oxy)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate typically involves a multi-step process. The initial step often includes the preparation of the naphthyl ether intermediate. This is followed by the introduction of the carbohydrazonoyl group through a condensation reaction with an appropriate hydrazine derivative. The final step involves the esterification of the phenyl ring with 4-chlorobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(((1-BR-2-Naphthyl)oxy)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine or amine derivatives.

    Substitution: The presence of halogen and ether groups makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-(2-(((1-BR-2-Naphthyl)oxy)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-(((1-BR-2-Naphthyl)oxy)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 1-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate
  • 4-(2-(2-((1-BR-2-Naphthyl)oxy)butanoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate

Uniqueness

4-(2-(((1-BR-2-Naphthyl)oxy)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

CAS No.

767333-99-3

Molecular Formula

C28H22BrClN2O5

Molecular Weight

581.8 g/mol

IUPAC Name

[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate

InChI

InChI=1S/C28H22BrClN2O5/c1-2-35-25-15-18(7-13-23(25)37-28(34)20-8-11-21(30)12-9-20)16-31-32-26(33)17-36-24-14-10-19-5-3-4-6-22(19)27(24)29/h3-16H,2,17H2,1H3,(H,32,33)/b31-16+

InChI Key

NNYLMYKDFJDKBY-WCMJOSRZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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